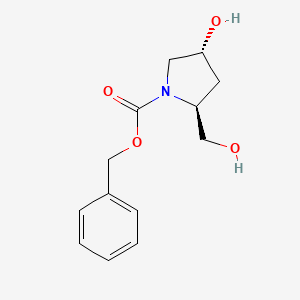

Z-トランス-4-ヒドロキシ-L-プロリノール

概要

説明

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品合成

Z-トランス-4-ヒドロキシ-L-プロリノールは、神経興奮性カイノイドおよび抗真菌エキノカンジンの合成における試薬として使用されます。 これらの化合物は、それぞれ神経科学研究および真菌感染症の治療において重要な役割を果たします .

キラル配位子の合成

この化合物は、アルデヒドのエナンチオ選択的エチル化のためのキラル配位子の生成に関与しています。 キラル配位子は、医薬品業界において重要な、エナンチオマー的に純粋な物質を生成するために不可欠です .

微生物による生産

Z-トランス-4-ヒドロキシ-L-プロリノールの付加価値特性により、その微生物による生産に対する需要が高まっています。 これは、医薬品、食品、化粧品において広く使用されており、代謝工学を通じて大腸菌を用いてその生産を最適化するための取り組みが行われています .

医薬品用途

重要なアミノ酸として、Z-トランス-4-ヒドロキシ-L-プロリノールは、医薬品の有機合成のための貴重なキラルビルディングブロックとして役立ちます。 その特性は、特定のキラリティを持つ薬物の開発において活用されており、これは薬物の有効性と安全性に影響を与える可能性があります .

作用機序

Target of Action

Z-trans-4-Hydroxy-L-prolinol, also known as benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate or trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily targeted towards the synthesis of trans-4-hydroxy-L-proline . This compound is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .

Mode of Action

The compound interacts with its targets through a process of hydroxylation . This process is facilitated by the enzyme proline-4-hydroxylase (P4H), which catalyzes the conversion of L-proline to trans-4-hydroxy-L-proline . .

Biochemical Pathways

The synthesis of trans-4-hydroxy-L-proline in E. coli is performed using two modules: an α-ketoglutarate (α-KG) synthesis module (K module) and an L-proline synthesis with hydroxylation module (H module) . First, α-KG attrition is reduced, and then, L-proline consumption is inhibited . Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promoter, copy number, and the fusion system is performed .

Pharmacokinetics

The compound’s density is reported to be 1297 g/mL at 25 °C .

Result of Action

The result of the action of Z-trans-4-Hydroxy-L-prolinol is the production of trans-4-hydroxy-L-proline . This compound is a nonessential amino acid in several secondary metabolites . It is essential to the thermodynamic stability of triple-helices and can be used to synthesize a large variety of chiral molecules .

Action Environment

The action of Z-trans-4-Hydroxy-L-prolinol is influenced by environmental factors such as pH and temperature . For example, maximal activities were achieved at a pH and temperature of approximately 7.0 and 25 °C, respectively . Additionally, the safety data sheet for the compound suggests avoiding contact with skin and eyes, and ensuring adequate ventilation .

特性

IUPAC Name |

benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQGLDWZMIMJM-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566696 | |

| Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95687-41-5 | |

| Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。